molecular formula C20H19NO3S B13787833 Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- CAS No. 91-72-5

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-

Cat. No.: B13787833
CAS No.: 91-72-5
M. Wt: 353.4 g/mol
InChI Key: DHRZHJZKNWAIJE-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- is an organic compound with the molecular formula C20H19NO3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a bis(phenylmethyl)amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- typically involves the reaction of benzenesulfonic acid with bis(phenylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acids.

Scientific Research Applications

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound, which lacks the bis(phenylmethyl)amino group.

    p-Toluenesulfonic acid: A similar compound with a methyl group substituted on the benzene ring.

    Sulfanilic acid: Another sulfonic acid derivative with an amino group.

Uniqueness

Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]- is unique due to the presence of the bis(phenylmethyl)amino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonic acid derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

91-72-5

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

4-(dibenzylamino)benzenesulfonic acid

InChI

InChI=1S/C20H19NO3S/c22-25(23,24)20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23,24)

InChI Key

DHRZHJZKNWAIJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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